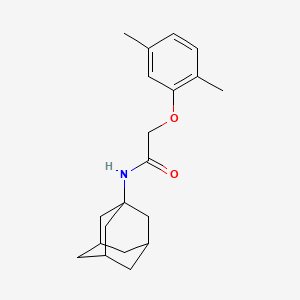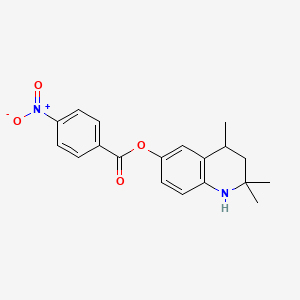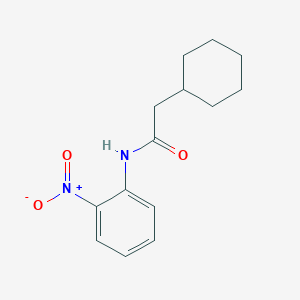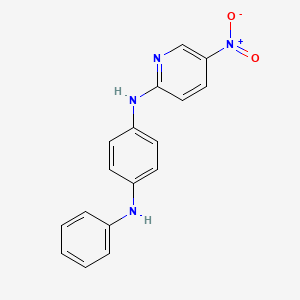
N-1-adamantyl-2-(2,5-dimethylphenoxy)acetamide
Descripción general
Descripción
N-1-adamantyl-2-(2,5-dimethylphenoxy)acetamide, also known as ADMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ADMA is a derivative of adamantane, a cyclic hydrocarbon that is known for its high stability and unique structural properties. In
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the most promising applications of this compound is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-1-adamantyl-2-(2,5-dimethylphenoxy)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of an enzyme called acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important functions in the brain, including memory and learning. By inhibiting AChE, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on the brain, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-2-(2,5-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects, which makes it a good candidate for use in animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-1-adamantyl-2-(2,5-dimethylphenoxy)acetamide. One area of focus could be on developing new drugs that are based on the structure of this compound and have improved efficacy and safety profiles. Another area of focus could be on further elucidating the mechanism of action of this compound and its effects on different systems in the body. Additionally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as cancer treatment or cardiovascular disease.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13-3-4-14(2)18(5-13)23-12-19(22)21-20-9-15-6-16(10-20)8-17(7-15)11-20/h3-5,15-17H,6-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWUQXDRUJGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3968625.png)
![1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate](/img/structure/B3968632.png)
![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)

![1-[7,7-dimethyl-5-(tetrahydro-2H-pyran-4-ylamino)-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B3968644.png)
![N,N-diethyl-5-[1-(5-methoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3968650.png)
![4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3968658.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B3968669.png)
![4-{4-hydroxy-2-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)


![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
